(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione
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Overview
Description
3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a hydroxy group, a methoxybenzoyl group, an oxazole ring, a pyridine ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
- Formation of the pyrrolone core through cyclization reactions.
- Introduction of the oxazole ring via condensation reactions.
- Attachment of the methoxybenzoyl group through acylation reactions.
- Addition of the hydroxy group through hydroxylation reactions.
- Incorporation of the pyridine ring through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The methoxybenzoyl group can be reduced to a methoxyphenyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methoxyphenyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in drug discovery and development.
- Investigated for its biological activity and interactions with biomolecules.
Medicine
- Explored as a potential therapeutic agent for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Potential use in the development of advanced materials.
- Investigated for its properties as a catalyst or reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other compounds that have similar functional groups or structural features, such as:
- 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one analogs.
- Compounds with pyrrolone cores.
- Compounds with oxazole rings.
- Compounds with methoxybenzoyl groups.
Uniqueness
- The unique combination of functional groups in 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O5/c1-12-11-16(23-29-12)24-18(13-7-9-22-10-8-13)17(20(26)21(24)27)19(25)14-3-5-15(28-2)6-4-14/h3-11,18,25H,1-2H3/b19-17+ |
InChI Key |
ZKNYGMNLZYXFEC-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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